2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine
CAS No.:
Cat. No.: VC13709037
Molecular Formula: C9H9BrF3NO2
Molecular Weight: 300.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrF3NO2 |
|---|---|
| Molecular Weight | 300.07 g/mol |
| IUPAC Name | 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethanamine |
| Standard InChI | InChI=1S/C9H9BrF3NO2/c10-7-5-6(16-9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |
| Standard InChI Key | BXACFNMBVLGQBH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN |
Introduction
Structural and Molecular Characteristics
Molecular Identity
Systematic Name: 2-(2-Bromo-4-(trifluoromethoxy)phenoxy)ethylamine
Molecular Formula: C₉H₁₀BrF₃NO₂
Molecular Weight: 303.09 g/mol
IUPAC Nomenclature: The compound consists of a phenoxy ring substituted at the 2-position with bromine and at the 4-position with a trifluoromethoxy group (–OCF₃). An ethylamine group (–CH₂CH₂NH₂) is attached via an ether linkage to the oxygen atom of the phenoxy moiety.
Structural Analysis
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Aromatic Ring: The benzene ring’s electron-withdrawing substituents (Br and –OCF₃) create a meta-directing effect, influencing reactivity in electrophilic substitutions .
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Ethylamine Side Chain: The primary amine group confers basicity, with a predicted pKa of ~9.5–10.5, enabling salt formation under acidic conditions.
Synthetic Pathways
Route 1: Halomethylation and Nucleophilic Substitution
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Synthesis of 2-Bromo-4-(trifluoromethoxy)phenol:
Bromination of 4-(trifluoromethoxy)phenol using Br₂ in acetic acid yields the 2-bromo derivative. -
Etherification with Ethylene Oxide:
Reaction of 2-bromo-4-(trifluoromethoxy)phenol with ethylene oxide under basic conditions (e.g., K₂CO₃) forms 2-(2-bromo-4-(trifluoromethoxy)phenoxy)ethanol . -
Conversion to Ethylamine:
The alcohol is converted to a mesylate (using methanesulfonyl chloride) and subjected to amination with ammonia, yielding the target ethylamine .
Yield: ~45–50% over three steps .
Route 2: Reductive Amination
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Aldehyde Intermediate:
Oxidation of 2-(2-bromo-4-(trifluoromethoxy)phenoxy)ethanol (from Route 1) with pyridinium chlorochromate (PCC) yields the corresponding aldehyde . -
Reductive Amination:
Reaction with ammonium acetate and sodium cyanoborohydride in methanol affords the ethylamine derivative .
Advantage: Higher regioselectivity (~60% yield) .
Physicochemical Properties
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis methods are needed to explore enantiomer-specific bioactivity.
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Toxicity Profiling: In vitro assays are required to assess cytotoxicity and environmental impact.
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